molecular formula C8H3F5O B147381 2',3',4',5',6'-Pentafluoroacetophenone CAS No. 652-29-9

2',3',4',5',6'-Pentafluoroacetophenone

Cat. No.: B147381
CAS No.: 652-29-9
M. Wt: 210.1 g/mol
InChI Key: FBGHCYZBCMDEOX-UHFFFAOYSA-N
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Description

2’,3’,4’,5’,6’-Pentafluoroacetophenone is an organic compound with the molecular formula C8H3F5O and a molecular weight of 210.1008 g/mol . It is a derivative of acetophenone where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules.

Mode of Action

strain PCC 7942 . This suggests that it may act as a substrate for certain enzymes, leading to specific biochemical transformations.

Pharmacokinetics

Its physicochemical properties such as its molecular weight (2101), density (1476 g/mL at 25°C), and boiling point (130-131°C) suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,3’,4’,5’,6’-Pentafluoroacetophenone. For instance, its stability may be affected by temperature, as suggested by its boiling point of 130-131°C . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen and other reactive substances could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’,4’,5’,6’-Pentafluoroacetophenone is typically synthesized through the fluorination of acetophenone. The process involves reacting acetophenone with pentafluorophenyl reagents such as pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 2’,3’,4’,5’,6’-Pentafluoroacetophenone often involves the use of fluorinating agents like potassium fluoride or ammonium fluoride. The reaction is conducted in a solvent such as dimethyl sulfoxide or acetonitrile, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,4’,5’,6’-Pentafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoroacetophenone is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2’,3’,4’,5’,6’-Pentafluorobenzaldehyde
  • 2’,3’,4’,5’,6’-Pentafluorobenzoic acid
  • 2’,3’,4’,5’,6’-Pentafluorobenzyl alcohol

Comparison: 2’,3’,4’,5’,6’-Pentafluoroacetophenone is unique due to the presence of the carbonyl group, which imparts distinct reactivity compared to its analogs. For instance, while 2’,3’,4’,5’,6’-Pentafluorobenzaldehyde primarily undergoes oxidation and reduction reactions, 2’,3’,4’,5’,6’-Pentafluoroacetophenone can participate in a broader range of reactions, including nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGHCYZBCMDEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215506
Record name 2',3',4',5',6'-Pentafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-29-9
Record name 1-(2,3,4,5,6-Pentafluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',4',5',6'-Pentafluoroacetophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',4',5',6'-Pentafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3',4',5',6'-pentafluoroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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